molecular formula C9H9N3O B11915992 4-Methoxyquinazolin-8-amine

4-Methoxyquinazolin-8-amine

Cat. No.: B11915992
M. Wt: 175.19 g/mol
InChI Key: XVODUIPCJRSCLZ-UHFFFAOYSA-N
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Description

4-Methoxyquinazolin-8-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The presence of a methoxy group at the 4th position and an amine group at the 8th position in the quinazoline ring structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazolin-8-amine typically involves the reaction of 4-methoxyanthranilic acid with formamide under reflux conditions. This reaction leads to the formation of the quinazoline ring structure . Another method involves the use of 4-methoxy-2-nitroaniline, which undergoes reduction followed by cyclization to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-methoxyanthranilic acid and formamide . Additionally, phase-transfer catalysis and metal-mediated reactions are also utilized in industrial settings to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinazolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: this compound.

    Substitution: Various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of 4-Methoxyquinazolin-8-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

4-Methoxyquinazolin-8-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, hybrids of quinazolinone have demonstrated significant inhibitory effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, indicating promising cytotoxic activity . The structure-activity relationship (SAR) analysis suggested that bulky substituents on the acetamide moiety enhance biological activity.

Antimicrobial Properties

This compound has also shown potential as an antimicrobial agent. Compounds derived from quinazoline have been tested against a range of pathogens, including bacteria and fungi. For example, sulfonamide-linked quinazolinones were evaluated for their antimicrobial efficacy, with some compounds demonstrating superior activity compared to standard antibiotics . The mechanism behind this activity often involves the inhibition of key enzymes in microbial metabolism.

Other Biological Activities

In addition to anticancer and antimicrobial properties, quinazoline derivatives exhibit a variety of other biological activities:

  • Anti-inflammatory : Compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
  • Antidiabetic : Some derivatives have demonstrated significant DPP-IV inhibitory activity, making them potential candidates for diabetes management .
  • Antiviral : Certain studies suggest that quinazoline derivatives may possess antiviral properties, particularly against HIV .

Synthesis and Evaluation

A recent research article focused on the design and synthesis of disubstituted 8-methoxyquinazoline derivatives aimed at targeting the β-catenin/TCF4 signaling pathway in cancer cells. The study found that these compounds exhibited notable cytotoxic effects, indicating their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazoline derivatives has been crucial in understanding how modifications affect biological activity. For instance, it was found that increasing lipophilicity and incorporating electron-withdrawing groups on the anilide ring improved antiviral activity while reducing cytotoxicity . This insight is vital for the rational design of new pharmacological agents based on the quinazoline scaffold.

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompound ExampleIC50/Activity LevelReference
AnticancerQuinazolinone Hybrid0.36 - 40.90 μM
AntimicrobialSulfonamide-linked DerivativeActive against E. coli & S. aureus
Anti-inflammatoryCOX InhibitorVaries
AntidiabeticDPP-IV InhibitorIC50 = 0.76 nM
AntiviralHIV InhibitorVaries

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

4-methoxyquinazolin-8-amine

InChI

InChI=1S/C9H9N3O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,10H2,1H3

InChI Key

XVODUIPCJRSCLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=CC=C2N

Origin of Product

United States

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